molecular formula C11H13NOS B13313717 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol

1-[(1-Benzothiophen-7-yl)amino]propan-2-ol

Cat. No.: B13313717
M. Wt: 207.29 g/mol
InChI Key: SXHQSANVCDKUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol typically involves the reaction of 1-benzothiophene-7-amine with an appropriate epoxide or halohydrin under basic conditions. The reaction conditions may include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(1-Benzothiophen-7-yl)amino]propan-2-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(1-Benzothiophen-7-yl)amino]propan-2-ol can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and potential biological activities, which may differ from those of other benzothiophene derivatives.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(1-benzothiophen-7-ylamino)propan-2-ol

InChI

InChI=1S/C11H13NOS/c1-8(13)7-12-10-4-2-3-9-5-6-14-11(9)10/h2-6,8,12-13H,7H2,1H3

InChI Key

SXHQSANVCDKUNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC2=C1SC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.